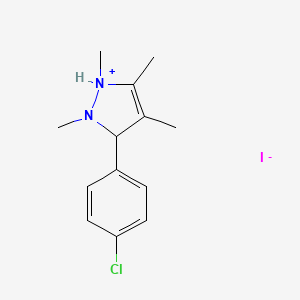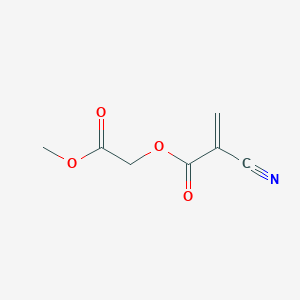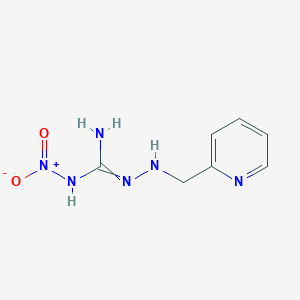![molecular formula C26H24N2 B14568800 (1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] CAS No. 61484-71-7](/img/structure/B14568800.png)
(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] typically involves the condensation reaction between 1,2-ethanediamine and 2-naphthaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products
Oxidation: Corresponding oxides or hydroxylamines.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The imine group plays a crucial role in the coordination with metal ions, facilitating the formation of stable and active complexes .
Comparison with Similar Compounds
Similar Compounds
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(phenyl)ethan-1-imine]
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(pyridyl)ethan-1-imine]
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(benzyl)ethan-1-imine]
Uniqueness
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in materials science and catalysis, where specific electronic interactions are required .
Properties
CAS No. |
61484-71-7 |
|---|---|
Molecular Formula |
C26H24N2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-naphthalen-2-yl-N-[2-(1-naphthalen-2-ylethylideneamino)ethyl]ethanimine |
InChI |
InChI=1S/C26H24N2/c1-19(23-13-11-21-7-3-5-9-25(21)17-23)27-15-16-28-20(2)24-14-12-22-8-4-6-10-26(22)18-24/h3-14,17-18H,15-16H2,1-2H3 |
InChI Key |
RJTKAUGAORARED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN=C(C)C1=CC2=CC=CC=C2C=C1)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


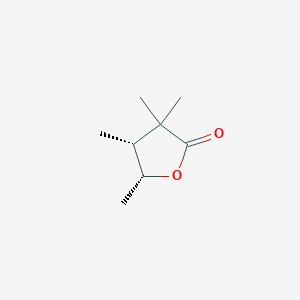
![6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14568721.png)
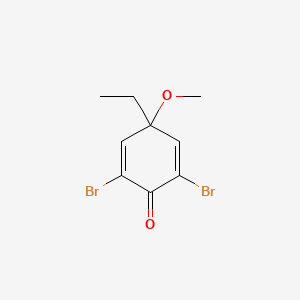
![4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine](/img/structure/B14568744.png)

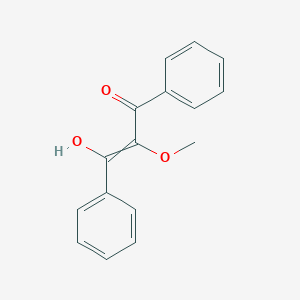
![2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14568756.png)
![N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14568764.png)
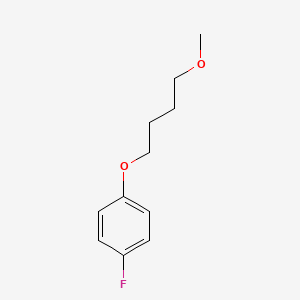
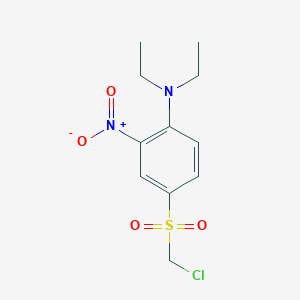
![(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14568786.png)
